Dihydrostreptomycin sulfate
Overview
Description
Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic derived from streptomycin. It is known for its bactericidal properties and is primarily used in veterinary medicine to treat bacterial infections. The compound works by binding to the bacterial ribosome, leading to decreased and aberrant protein synthesis .
Mechanism of Action
Target of Action
Dihydrostreptomycin sulfate primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis within the cell. Additionally, it interacts with the mechanosensitive channel of large conductance (MscL) , which is found in a vast majority of bacterial species and serves as an emergency release valve rescuing the cell from sudden decreases in external osmolarity .
Mode of Action
This compound binds to and modifies the function of the bacterial ribosome, leading to decreased and aberrant translation of proteins . It also binds to a specific site on MscL and modifies its conformation . This allows the passage of potassium ions (K+) and glutamate out of, and dihydrostreptomycin into, the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to and modifying the function of the bacterial ribosome, it interferes with this pathway, leading to the production of defective, nonfunctional proteins . This ultimately results in the death of the bacterial cell .
Pharmacokinetics
It is known that the compound is quite large, bulky, and charged, which may influence its absorption and distribution within the bacterial cell . The FDA has withdrawn its approval for the use of all drug products containing this compound due to associated ototoxicity .
Result of Action
The primary result of this compound’s action is the synthesis of defective, nonfunctional proteins . This leads to the death of the bacterial cell . Additionally, the compound’s interaction with MscL leads to the efflux of potassium ions and glutamate from the cell .
Action Environment
The action of this compound can be influenced by environmental factors such as external osmolarity . The expression of MscL, which increases the potency of dihydrostreptomycin, can be upregulated in response to sudden decreases in external osmolarity . This suggests that the compound’s action, efficacy, and stability may be influenced by the bacterial cell’s external environment.
Biochemical Analysis
Biochemical Properties
Dihydrostreptomycin sulfate interacts with the bacterial ribosome, specifically binding to the S12 protein in the bacterial 30S ribosomal subunit . This interaction interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins . Additionally, this compound has been found to directly interact with the mechanosensitive channel of large conductance (MscL), a protein found in the majority of bacterial species .
Cellular Effects
The primary cellular effect of this compound is the inhibition of protein synthesis, which leads to the death of the bacterial cell . By binding to the bacterial ribosome, this compound interferes with the translation of proteins, leading to the production of defective proteins . Furthermore, this compound’s interaction with the MscL channel allows for the passage of solutes such as potassium and glutamate out of the cell, and the entry of this compound into the cell .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the bacterial ribosome. It irreversibly binds to the S12 protein in the bacterial 30S ribosomal subunit . This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins . Additionally, this compound binds to a specific site on the MscL channel and modifies its conformation, allowing the passage of solutes out of, and this compound into, the cell .
Temporal Effects in Laboratory Settings
It is known that the expression of the MscL channel increases the potency of this compound .
Dosage Effects in Animal Models
Information on the effects of different dosages of this compound in animal models is limited. It is known that the recommended therapeutic doses range from 5 to 10 mg/kg bw/day for 3 to 5 days by parenteral route .
Metabolic Pathways
It is known that this compound acts by irreversibly binding the S12 protein in the bacterial 30S ribosomal subunit .
Transport and Distribution
This compound is believed to enter the bacterial cell through the MscL channel . It binds to a specific site on the MscL channel, modifying its conformation and allowing the passage of solutes out of, and this compound into, the cell .
Subcellular Localization
The subcellular localization of this compound is primarily at the bacterial ribosome, where it binds to the S12 protein in the bacterial 30S ribosomal subunit . Additionally, it has been found to interact with the MscL channel, suggesting a possible localization at the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrostreptomycin sulfate is produced by the reduction of streptomycin. The process involves several steps, including acid treatment, ion exchange, adsorption on macropore primary amine resins, hydrogenation, two-step ion-exchanging, purification using a mixed bed, activated carbon treatment, concentration using NF membrane, decolorizing with activated carbon, ultrafiltration membrane treatment, and finally spray drying .
Industrial Production Methods: The industrial production of this compound focuses on optimizing the yield and purity of the compound. The process reduces the consumption of oxalic acid, improves the utilization rate of reducing agents, and enhances production efficiency .
Chemical Reactions Analysis
Types of Reactions: Dihydrostreptomycin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as hydrogen gas.
Substitution: Utilizes reagents like alkyl halides under specific conditions.
Major Products Formed: The primary product formed from these reactions is this compound itself, which is used in various applications .
Scientific Research Applications
Dihydrostreptomycin sulfate has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a reference standard in chromatography for the determination of the analyte in bulk drug and pharmaceutical formulations .
Biology: The compound is used in research to study the uptake and selection of aminoglycosides in cell cultures .
Medicine: Although its use in humans has been associated with ototoxicity, it is still used in veterinary medicine to treat bacterial infections such as tuberculosis and leptospirosis .
Industry: this compound is employed in the treatment of respiratory and skin infections in animals .
Comparison with Similar Compounds
Streptomycin: The parent compound from which dihydrostreptomycin is derived.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity.
Neomycin: Used primarily for topical applications due to its toxicity when administered systemically.
Uniqueness: Dihydrostreptomycin sulfate is unique in its specific binding to the S12 protein and its ability to pass through the MscL channel pore, which enhances its potency .
Properties
IUPAC Name |
2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H41N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWJCQXZZJHHRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H88N14O36S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5490-27-7 | |
Record name | D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-(hydroxymethyl)-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydrostreptomycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.385 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dihydrostreptomycin sulfate exert its antibacterial effect?
A1: this compound is a bactericidal antibiotic that targets the 30S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria. [] This disruption of protein synthesis ultimately leads to bacterial cell death.
Q2: Is this compound effective against infections beyond bacterial diseases?
A2: While primarily known for its antibacterial activity, this compound has been investigated for potential effects on other organisms. Studies indicate that it can suppress both mechano- and chemoreception in the lateral-line organ of the aquatic amphibian Xenopus laevis. []
Q3: What is the molecular formula and weight of this compound?
A3: The scientific literature provided does not explicitly state the molecular formula and weight of this compound. More detailed chemical information can be found in publicly available chemical databases and resources.
Q4: Are there any concerns regarding the stability of this compound in different formulations?
A4: Research indicates that the stability of this compound can be influenced by formulation and storage conditions. For example, an oil suspension of this compound pamoate, designed for slow absorption, demonstrated different pharmacokinetic properties compared to the sulfate salt in oil or water. []
Q5: How is this compound absorbed and distributed in the body?
A5: Research in pigs demonstrates that this compound is rapidly and completely absorbed following intramuscular administration. [] Its distribution, metabolism, and excretion can vary depending on the species and dosage form. For example, in pigeons, renal accumulation has been observed. [, ]
Q6: Has the efficacy of this compound been evaluated in treating specific infections?
A6: this compound, often in combination with penicillin, has been investigated for treating various infections in animals, including Streptococcosis suum in pigs, [] Brucella ovis in rams, [] and bacterial diseases in salmon. []
Q7: Is bacterial resistance to this compound a concern?
A7: Yes, the emergence of this compound-resistant bacteria is a significant concern. Studies have identified naturally occurring resistance in Xanthomonas oryzae, the causal bacteria of leaf blight disease in rice. [] This resistance limits the effectiveness of this antibiotic in agricultural applications.
Q8: What are the potential toxic effects of this compound?
A8: this compound, like other aminoglycosides, can exhibit toxicity. Research has shown that high doses can be lethal to pigeons and chickens. [] Additionally, prolonged exposure to this compound can lead to auditory impairment in rats, highlighting potential ototoxic effects. [, ]
Q9: Is there any evidence of this compound being harmful during pregnancy?
A9: Research in rats has revealed that prenatal administration of this compound can lead to auditory impairment in offspring. [] This finding raises concerns about potential teratogenic effects, although more research is needed to understand the risks fully.
Q10: What analytical techniques are used to determine this compound concentrations?
A10: Various methods have been developed for the quantification of this compound, including high-performance liquid chromatography (HPLC) with post-column derivatization. [, ] This technique allows for sensitive and specific detection in complex matrices like milk and animal tissues.
Q11: Are there any chemical assays available for this compound salts?
A11: Yes, a chemical assay based on oxidation with periodic acid in a Kirk distillation apparatus has been developed for this compound salts. [] This method quantifies the evolved formaldehyde and allows for the determination of Dihydrostreptomycin content, even in the presence of streptomycin.
Q12: What are some historical milestones in the use of this compound?
A12: The development of international standards for this compound by the World Health Organization (WHO) represents a significant milestone. [, ] These standards ensured consistent quality and potency of the antibiotic for therapeutic use worldwide.
Q13: What are some notable applications of this compound in research?
A13: this compound has been used as a bacteriostatic agent in research on rumen ophryoscolecid ciliate protozoa. [] It allowed researchers to study these organisms in vitro without bacterial contamination, providing valuable insights into their metabolism and feeding behavior.
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